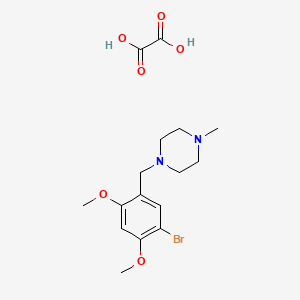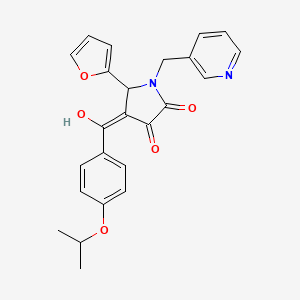
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as BDMPI and has been synthesized using various methods, including the Mannich reaction and the Buchwald-Hartwig amination reaction.
作用机制
The exact mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate is not yet fully understood. However, studies have suggested that this compound may act as a modulator of neurotransmitter systems, including the serotonin and dopamine systems. BDMPI has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BDMPI can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, BDMPI has been reported to have anxiolytic and antidepressant effects in behavioral studies.
实验室实验的优点和局限性
One of the advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. In addition, BDMPI has been shown to have a high affinity for certain target proteins, which may make it a useful tool for studying protein-ligand interactions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate. One area of interest is the development of new derivatives of BDMPI with improved pharmacological properties. Another direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in different animal models and human subjects.
合成方法
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate can be achieved using different methods. One of the most common methods is the Mannich reaction, which involves the reaction of formaldehyde, dimethoxybenzene, and methylamine with piperazine. This reaction leads to the formation of the intermediate compound, which is then treated with oxalic acid to produce the final product. Another method is the Buchwald-Hartwig amination reaction, which involves the reaction of an aryl halide with a piperazine derivative in the presence of a palladium catalyst.
科学研究应用
1-(5-bromo-2,4-dimethoxybenzyl)-4-methylpiperazine oxalate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and antitumor properties. In pharmacology, BDMPI has been explored as a potential drug candidate for the treatment of various disorders, including depression, anxiety, and schizophrenia. In biochemistry, this compound has been studied for its interactions with various enzymes and proteins, which may provide insights into its mechanism of action.
属性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2.C2H2O4/c1-16-4-6-17(7-5-16)10-11-8-12(15)14(19-3)9-13(11)18-2;3-1(4)2(5)6/h8-9H,4-7,10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWGQIJWYKHFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzoyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5436320.png)

![1'-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5436337.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5436341.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5436343.png)
![4-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-isopropyl-1-methylpiperazin-2-one](/img/structure/B5436347.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methyl)piperidin-2-one](/img/structure/B5436362.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5436365.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5436366.png)

![3-methyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5436376.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5436384.png)
![3-(benzyloxy)-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5436388.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5436399.png)